molecular formula C9H14O2 B2433034 2-(Spiro[3.3]heptan-2-yl)acetic acid CAS No. 2168959-86-0

2-(Spiro[3.3]heptan-2-yl)acetic acid

Cat. No.: B2433034
CAS No.: 2168959-86-0
M. Wt: 154.209
InChI Key: WLWZYGGDLMOIPM-UHFFFAOYSA-N
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Description

2-(Spiro[33]heptan-2-yl)acetic acid is a chemical compound with the molecular formula C9H14O2 It features a unique spirocyclic structure, which consists of a seven-membered ring fused to a three-membered ring, with an acetic acid moiety attached to the spiro carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Spiro[3.3]heptan-2-yl)acetic acid typically involves the following steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic intermediate can be synthesized through a involving a suitable precursor, such as a ketone or an aldehyde, under acidic or basic conditions.

    Introduction of the Acetic Acid Moiety: The spirocyclic intermediate is then reacted with a halogenated acetic acid derivative, such as bromoacetic acid, in the presence of a base like sodium hydroxide, to introduce the acetic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Spiro[3.3]heptan-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.

    Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles like amines or alcohols to form amides or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst such as sulfuric acid.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Amides or esters.

Scientific Research Applications

2-(Spiro[3.3]heptan-2-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Spiro[3.3]heptan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, potentially modulating their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing its binding properties. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 2-(Spiro[3.3]heptan-1-yl)acetic acid
  • 2-(Spiro[4.4]nonan-2-yl)acetic acid
  • 2-(Spiro[3.3]heptan-3-yl)acetic acid

Comparison: 2-(Spiro[3.3]heptan-2-yl)acetic acid is unique due to its specific spirocyclic structure and the position of the acetic acid moiety. Compared to 2-(Spiro[3.3]heptan-1-yl)acetic acid, the position of the acetic acid group at the second carbon in the spirocyclic ring provides different reactivity and binding properties. Similarly, 2-(Spiro[4.4]nonan-2-yl)acetic acid has a larger spirocyclic ring, which affects its steric and electronic properties.

Properties

IUPAC Name

2-spiro[3.3]heptan-2-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8(11)4-7-5-9(6-7)2-1-3-9/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWZYGGDLMOIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168959-86-0
Record name 2-{spiro[3.3]heptan-2-yl}acetic acid
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